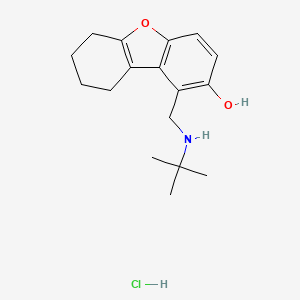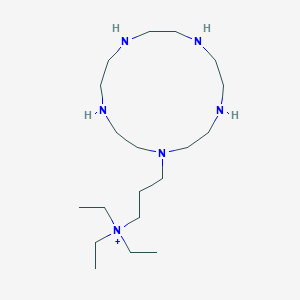
NTP-15-5 free base
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NTP-15-5 free base involves the reaction of N,N’-bis(2-hydroxyethyl)ethylenediamine with p-toluenesulfonyl chloride in pyridine to form a tetratosyl derivative. This intermediate is then condensed with tritosyl diethylenetriamine in hot dimethylformamide to produce the final compound .
Industrial Production Methods
For industrial production, a freeze-dried kit formulation has been developed for the preparation of the radiolabeled version of NTP-15-5. This kit ensures high stability and high affinity for proteoglycans in vivo, with radiochemical yields of approximately 94.6% .
Analyse Des Réactions Chimiques
Types of Reactions
NTP-15-5 free base primarily undergoes complexation reactions with technetium-99m to form the radiolabeled compound used in imaging. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The key reagent used in the preparation of the radiolabeled compound is technetium-99m, which is complexed with NTP-15-5 under optimized labeling conditions to ensure high radiochemical yields .
Major Products
The major product formed from the reaction of NTP-15-5 with technetium-99m is 99mTc-NTP-15-5, a radiotracer used for scintigraphic imaging of proteoglycans in cartilage .
Applications De Recherche Scientifique
NTP-15-5 free base has a wide range of scientific research applications:
Chemistry: Used as a radiotracer for studying the distribution and concentration of proteoglycans in cartilage.
Biology: Helps in understanding the role of proteoglycans in cartilage health and disease.
Medicine: Used in the diagnosis and monitoring of cartilage-related diseases such as osteoarthritis, rheumatoid arthritis, and chondrosarcoma
Industry: Employed in the development of diagnostic tools and imaging agents for nuclear medicine.
Mécanisme D'action
NTP-15-5 free base exerts its effects by binding to proteoglycans in the cartilage extracellular matrix. The quaternary ammonium functions of the compound have a strong affinity for proteoglycans, allowing for specific and high-contrast imaging of cartilage. The radiolabeled version, 99mTc-NTP-15-5, emits gamma rays that can be detected using single photon emission computed tomography (SPECT), providing detailed images of cartilage .
Comparaison Avec Des Composés Similaires
Similar Compounds
99mTc-hydroxymethylene diphosphonate (HMDP): Used for bone imaging but has lower affinity for cartilage compared to NTP-15-5.
18F-fluorodeoxyglucose (FDG): Used for imaging inflammation but does not specifically target proteoglycans.
Uniqueness
NTP-15-5 free base is unique in its high specificity and affinity for proteoglycans in cartilage, making it an excellent radiotracer for imaging cartilage-related diseases. Its ability to provide high-contrast images of cartilage sets it apart from other imaging agents that target bone or inflammation .
Propriétés
Numéro CAS |
746595-21-1 |
|---|---|
Formule moléculaire |
C19H45N6+ |
Poids moléculaire |
357.6 g/mol |
Nom IUPAC |
triethyl-[3-(1,4,7,10,13-pentazacyclopentadec-1-yl)propyl]azanium |
InChI |
InChI=1S/C19H45N6/c1-4-25(5-2,6-3)19-7-16-24-17-14-22-12-10-20-8-9-21-11-13-23-15-18-24/h20-23H,4-19H2,1-3H3/q+1 |
Clé InChI |
KOFRMYGYZMBRNS-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](CC)(CC)CCCN1CCNCCNCCNCCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


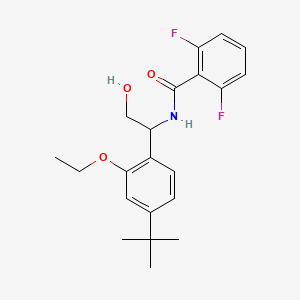
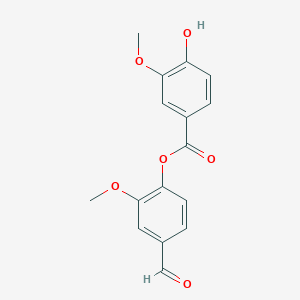

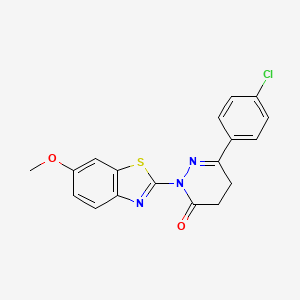

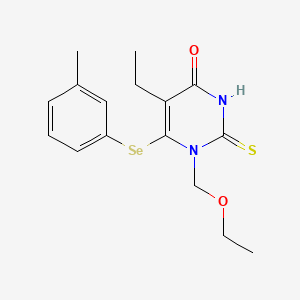
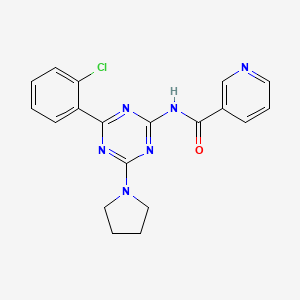
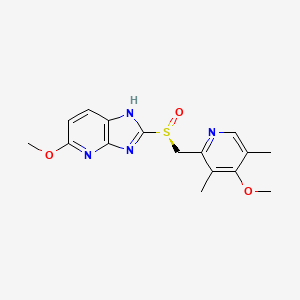
![1-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]-4-methylpiperazine;dihydrochloride](/img/structure/B12744370.png)
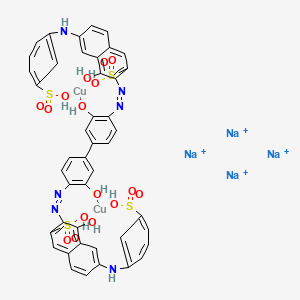

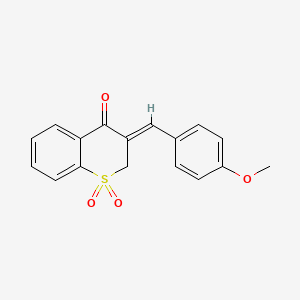
![(Z)-but-2-enedioic acid;1,3-dimethyl-7-[3-[5-(2-morpholin-4-ylethyl)-1,2,4-oxadiazol-3-yl]propyl]purine-2,6-dione](/img/structure/B12744406.png)
